6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Mechanism of Action
Mode of Action
It’s worth noting that related compounds are often reactive arylamines that undergo condensation and coupling reactions .
Result of Action
It’s known that similar compounds react with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides .
Biochemical Analysis
Biochemical Properties
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions due to its reactive nature. It interacts with enzymes, proteins, and other biomolecules through condensation and coupling reactions . For instance, it reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time The compound is thermally stable and has a high boiling point, indicating its stability under various conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl cyanoacetate with acetoacetanilide in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It can react with diazonium salts to form diazonium compounds, which are used in the production of dyes and photographic chemicals.
Coupling Reactions: It participates in coupling reactions to form complex organic molecules.
Substitution Reactions: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, bases like sodium ethoxide, and solvents such as ethanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, which have applications in the synthesis of dyes, pigments, and other organic compounds.
Scientific Research Applications
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar in structure but has a hydroxyl group at the 6-position.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Another similar compound with a carboxylate group instead of a nitrile group.
Uniqueness
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCHNGYXMIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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